L-Moses, also known as L-45, is a chemical compound characterized by the molecular formula C21H24N6. It serves primarily as a selective inhibitor of the p300/CBP-associated factor (PCAF) bromodomain, demonstrating a binding affinity (Kd) of approximately 126 nanomolar. Its selectivity extends to GCN5, with a Kd value of 600 nanomolar, indicating a preference for PCAF over GCN5 in biological interactions . L-Moses is recognized for its role in epigenetic regulation through bromodomain inhibition, making it a valuable tool in chemical biology and therapeutic research.
L-Moses functions through competitive inhibition of the bromodomain of PCAF, which is involved in the recognition of acetylated lysines on histones and non-histone proteins. The compound's mechanism of action involves binding to the bromodomain, thereby preventing the interaction between PCAF and its acetylated substrates. This inhibition can lead to alterations in gene expression and cellular signaling pathways that are critical in various biological processes .
The biological activity of L-Moses has been extensively studied, particularly regarding its effects on cellular processes. As a potent inhibitor of PCAF, it influences several pathways associated with cell proliferation, differentiation, and apoptosis. Notably, L-Moses has shown potential in modulating inflammatory responses and may play a role in cancer therapy by altering the expression of oncogenes and tumor suppressor genes . Its selectivity for PCAF makes it an important chemical probe for studying bromodomain functions in various biological contexts.
L-Moses has several applications in research and potential therapeutic contexts:
Studies on L-Moses have focused on its interactions with various proteins involved in epigenetic regulation. Its selective inhibition of PCAF allows researchers to dissect the functional roles of this bromodomain in cellular signaling pathways. Interaction studies have demonstrated that L-Moses can effectively disrupt PCAF-mediated transcriptional activation, providing insights into the mechanistic underpinnings of gene regulation . Additionally, comparative studies with other bromodomain inhibitors help elucidate its unique properties.
L-Moses shares structural and functional similarities with several other compounds that target bromodomains. Below is a comparison highlighting its uniqueness:
Compound Name | Target Bromodomain | Binding Affinity (Kd) | Unique Features |
---|---|---|---|
L-Moses (L-45) | PCAF | 126 nM | Selective for PCAF over GCN5 |
JQ1 | BRD4 | 10 nM | First-in-class BET inhibitor |
I-BET151 | BET family | 20 nM | Broad-spectrum BET inhibitor |
D-Moses | GCN5 | 600 nM | Enantiomeric negative control |
L-Moses stands out due to its selective inhibition profile and its specific application as a research tool for studying PCAF's role in cellular processes.